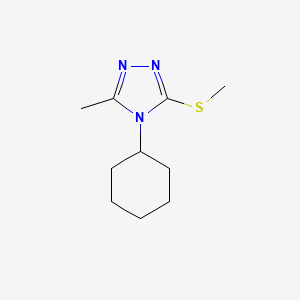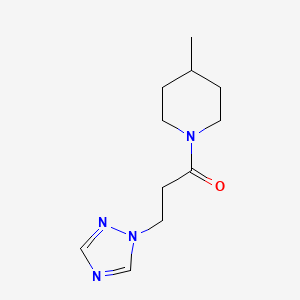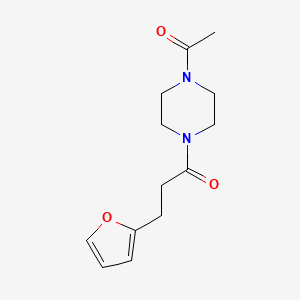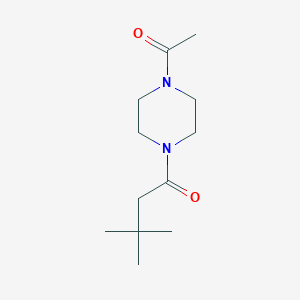
4-Cyclohexyl-3-methyl-5-methylsulfanyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-3-methyl-5-methylsulfanyl-1,2,4-triazole, commonly known as CMST, is a triazole derivative that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of certain enzymes and has shown promise in treating a variety of diseases.
Wirkmechanismus
CMST's mechanism of action involves the inhibition of certain enzymes, specifically xanthine oxidase and monoamine oxidase. Xanthine oxidase is responsible for the production of reactive oxygen species, which can lead to inflammation and oxidative stress. By inhibiting this enzyme, CMST has been shown to reduce oxidative stress and inflammation. Monoamine oxidase, on the other hand, is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, CMST has been shown to increase the levels of these neurotransmitters in the brain, which may have therapeutic applications in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
CMST has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, it has also been shown to have antioxidant and anti-inflammatory properties. These properties have been linked to the compound's ability to reduce oxidative stress and inflammation, which may have therapeutic applications in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMST in lab experiments is its ability to inhibit specific enzymes, which allows for the study of their role in disease processes. However, one limitation is that CMST may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CMST. One area of interest is its potential use in the treatment of cancer. CMST has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species that can promote tumor growth. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. CMST has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce the oxidative stress and inflammation associated with these disorders. Finally, there is interest in exploring the potential use of CMST in the treatment of cardiovascular disease. CMST has been shown to have anti-inflammatory properties, which may help to reduce the risk of atherosclerosis and other cardiovascular disorders.
Conclusion:
In conclusion, CMST is a triazole derivative that has shown promise in the treatment of a variety of diseases. Its ability to inhibit certain enzymes has been linked to its anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of cancer, neurodegenerative disorders, and cardiovascular disease. While there are still limitations to its use in lab experiments, there are several future directions for research that hold promise for the development of new therapies based on this compound.
Synthesemethoden
The synthesis of CMST involves a series of chemical reactions that lead to the formation of the triazole ring. The starting material for the synthesis is cyclohexanone, which is reacted with methyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with sulfur and sodium hydroxide to form the thiosemicarbazide derivative. Finally, the triazole ring is formed by reacting the thiosemicarbazide derivative with sodium nitrite and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
CMST has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, including xanthine oxidase and monoamine oxidase. This inhibition has been linked to the compound's ability to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-cyclohexyl-3-methyl-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8-11-12-10(14-2)13(8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNMUYQCJSXXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCCCC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)




![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)


![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)

